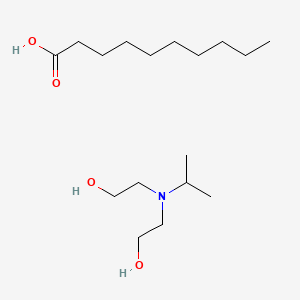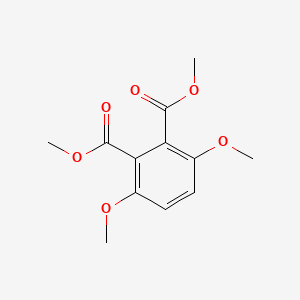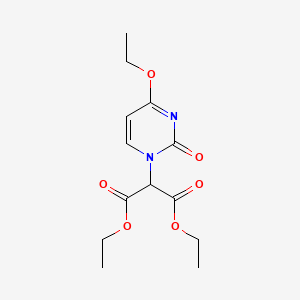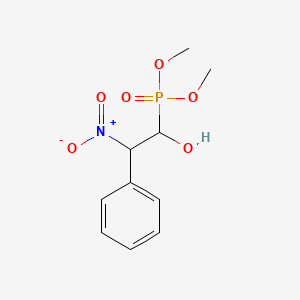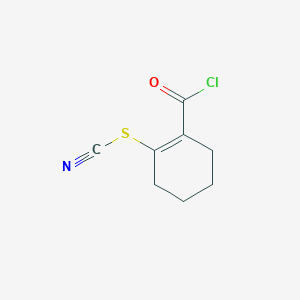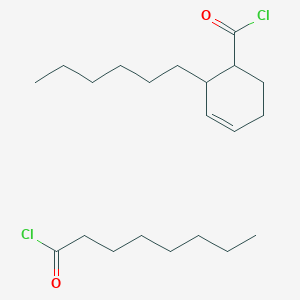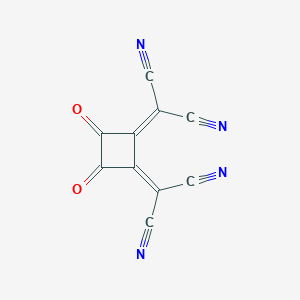
3-Chloro-2-ethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H9ClO It is a chlorinated derivative of cyclopentenone, featuring a chlorine atom, an ethyl group, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethylcyclopent-2-en-1-one typically involves the chlorination of 2-ethylcyclopent-2-en-1-one. One common method is the reaction of 2-ethylcyclopent-2-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H10O+SOCl2→C7H9ClO+SO2+HCl
This method ensures the selective chlorination at the desired position, yielding this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: this compound can be oxidized to 3-chloro-2-ethylcyclopent-2-enoic acid.
Reduction: Reduction yields 3-chloro-2-ethylcyclopent-2-en-1-ol.
Substitution: Substitution reactions can produce various derivatives, such as 3-azido-2-ethylcyclopent-2-en-1-one.
Applications De Recherche Scientifique
3-Chloro-2-ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a precursor in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may enhance the compound’s reactivity, facilitating its binding to biological targets. Pathways involved include inhibition of enzyme activity or modulation of receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-ethylcyclopent-2-en-1-one
- 3-Chloro-2-methylcyclopent-2-en-1-one
- 3-Bromo-2-ethylcyclopent-2-en-1-one
Uniqueness
3-Chloro-2-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
66332-97-6 |
|---|---|
Formule moléculaire |
C7H9ClO |
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
3-chloro-2-ethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-2-5-6(8)3-4-7(5)9/h2-4H2,1H3 |
Clé InChI |
WWEDORKLJDIXPN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



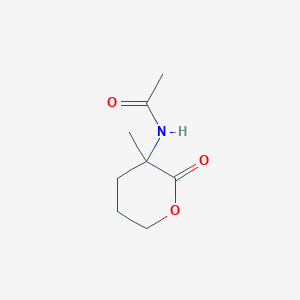
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
